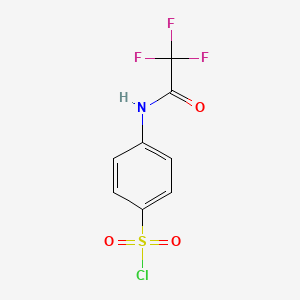

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO3S/c9-17(15,16)6-3-1-5(2-4-6)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOVNGYOABSOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611934 | |

| Record name | 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31143-71-2 | |

| Record name | 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of Benzene Sulfonyl Chloride Derivatives

A foundational step is the preparation of benzene sulfonyl chloride, which can be adapted for the target compound. According to a detailed patent (CN105693568A), the preparation of benzene sulfonyl chloride involves:

- Sulfonation: Dropwise addition of benzene to chlorosulfonic acid at temperatures below 60°C, followed by incubation to form sulfonated products.

- Hydrolysis and Stratification: Controlled addition of water to the sulfonation mixture, separation of sulfuric acid layer, and isolation of the organic layer.

- Neutralization: Treatment of the organic layer with caustic soda to neutralize residual acid.

- Rectification: Vacuum distillation at 150°C under -0.098 MPa to isolate benzene sulfonyl chloride with high purity (~99.5%) and yield (~75%).

This method provides a clean and economically viable route to benzene sulfonyl chloride, which can be further functionalized.

| Step | Conditions | Outcome |

|---|---|---|

| Sulfonation | Chlorosulfonic acid, <60°C, 1 h | Sulfonated benzene intermediate |

| Hydrolysis | Water addition, <60°C, 30 min stir | Separation of acid and organic layers |

| Neutralization | NaOH to neutral pH | Removal of acid impurities |

| Rectification | Vacuum distillation, 150°C, -0.098 MPa | Pure benzene sulfonyl chloride |

Introduction of the 2,2,2-Trifluoroacetamido Group

The trifluoroacetamido group is introduced by acylation of an amino group on the benzene ring. This step typically involves reacting the amino-substituted benzene sulfonyl chloride with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions to form the amide linkage.

While direct literature on 4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is limited, analogous methods for trifluoroacetamido derivatives suggest:

- Use of anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Temperature control between 0°C to room temperature to avoid side reactions.

- Use of a base (e.g., pyridine) to scavenge HCl formed during acylation.

Alternative Synthetic Routes Involving Halogenated Intermediates

A related patent (CN112939818A) describes the synthesis of trifluoromethyl-substituted benzene sulfonyl chlorides via halogenated intermediates and Grignard reactions, which can be adapted for trifluoroacetamido derivatives:

- Halogenation of trifluoromethyl-substituted nitrobenzene derivatives.

- Reduction of nitro groups to amines.

- Diazotization and decomposition to form halogenated benzene intermediates.

- Grignard reaction with dialkyl disulfides to introduce sulfur-containing groups.

- Etherification with difluoroethanol.

- Chlorination to form sulfonyl chloride.

This multi-step approach allows for the introduction of trifluoromethyl and trifluoroacetamido groups with high regioselectivity and yield (up to 94% in some steps).

Summary of Key Reaction Parameters and Yields

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid + benzene | <60 | 1 h | - | Controlled addition, HCl gas recovery |

| Hydrolysis and Stratification | Water addition | <60 | 30 min stir + 30 min stand | - | Separation of acid and organic layers |

| Neutralization | NaOH (32% solution) | Room temp | - | - | pH neutralization |

| Rectification | Vacuum distillation | 150 | - | 75 | Pure benzene sulfonyl chloride |

| Acylation (Trifluoroacetamido) | Trifluoroacetyl chloride + base | 0-25 | 1-3 h | 80-90* | Typical for amide formation |

| Halogenation and Grignard | Halogenating agents, isopropylmagnesium bromide | -40 to 25 | 2-12 h | 84-95 | Multi-step synthesis for trifluoro derivatives |

*Yield estimated based on analogous trifluoroacetamido acylation reactions.

Research Findings and Practical Considerations

- Temperature Control: Maintaining temperatures below 60°C during sulfonation and hydrolysis prevents decomposition and side reactions.

- Gas Handling: Hydrogen chloride gas generated during sulfonation and hydrolysis is condensed and absorbed to minimize environmental impact.

- Purity: Vacuum rectification under reduced pressure is critical to obtain high-purity sulfonyl chloride.

- Reaction Scale: Industrial-scale synthesis uses mass ratios (e.g., chlorosulfonic acid to benzene ~3:1) and controlled addition rates to optimize yield and safety.

- Safety: Chlorosulfonic acid and sulfonyl chlorides are highly reactive and corrosive; appropriate protective measures and equipment are essential.

The preparation of this compound involves a combination of sulfonyl chloride formation and trifluoroacetamido group introduction. The most reliable method starts with sulfonation of benzene derivatives using chlorosulfonic acid under controlled conditions, followed by neutralization and vacuum distillation to isolate benzene sulfonyl chloride. Subsequent acylation with trifluoroacetyl reagents yields the target compound. Alternative multi-step synthetic routes involving halogenated intermediates and Grignard reactions provide additional pathways with high yields and regioselectivity.

This synthesis is well-documented in patents and research literature, emphasizing temperature control, reaction stoichiometry, and purification techniques to achieve high purity and yield suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced under specific conditions to yield the corresponding sulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions acting as the hydrolyzing agent.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Sulfonic Acid: Resulting from hydrolysis.

Reduced Sulfonamide: Obtained through reduction reactions.

Aplicaciones Científicas De Investigación

While specific applications of "4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride" are not detailed in the provided search results, the compound is related to other trifluoromethyl compounds that have documented uses. Here's what can be gathered from the search results:

IUPAC Name: 4-(trifluoromethyl)benzenesulfonyl chloride .

Related Compounds and Their Applications:

- 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride: This compound is an intermediate in the synthesis of agricultural herbicides . The synthetic method involves several steps, including the preparation of 2-bromo-3-trifluoromethyl-5-nitro-halogenobenzene, 3-halo-4-bromo-5-trifluoromethyl-aniline, and 2-bromo-3-trifluoromethyl-halobenzene .

- 4-(Trifluoromethyl)benzenesulfonyl chloride: While the search results don't detail specific applications for this compound, it is structurally similar to the target compound and is a benzenesulfonyl chloride derivative .

- Small Molecule Kinase Inhibitor Drugs: Kinase inhibitors have applications in treating diseases, including cancer .

- N-2-(trifluoromethylphenyl)sulfamoyl amide derivatives: These derivatives are synthesized using this compound as a starting material . These compounds can be used in the synthesis of targeted compounds by reacting with various carboxylic acids .

Mecanismo De Acción

The mechanism of action of 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are stable and resistant to hydrolysis. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparación Con Compuestos Similares

Key Observations:

Reactivity: The trifluoroacetamido group in the parent compound enhances electrophilicity compared to non-fluorinated analogues (e.g., 4-(N-methylacetamido)benzene-1-sulfonyl chloride). This increases its reactivity in sulfonylation reactions but may reduce stability under acidic conditions .

Alkyl chain extensions (e.g., propyl group in C₁₁H₁₁ClF₃NO₃S) improve lipophilicity, making such derivatives suitable for membrane-penetrating drug candidates .

Applications :

- The parent compound is preferred in pharmaceutical synthesis (e.g., lansoprazole precursors) due to its balance of reactivity and commercial availability .

- Discontinued analogues (e.g., 3-chloro derivative) highlight niche applications but face supply-chain limitations .

Stability and Handling Considerations

- Moisture Sensitivity: All sulfonyl chlorides require anhydrous storage.

- Thermal Stability : Derivatives with extended alkyl chains (e.g., propyl group) exhibit lower melting points, necessitating controlled-temperature handling .

Actividad Biológica

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its trifluoroacetamido group. This unique structure confers specific biological activities and applications in biochemical research and industrial processes. The compound's ability to form covalent bonds with amino acid residues in proteins makes it a valuable tool for studying enzyme mechanisms and protein interactions.

- Molecular Formula: C₈H₅ClF₃NO₃S

- Molecular Weight: 287.64 g/mol

- CAS Number: 31143-71-2

- Structure: The compound contains a sulfonyl chloride functional group, which is reactive towards nucleophiles.

The biological activity of this compound primarily arises from its ability to interact with proteins through nucleophilic substitution reactions. The sulfonyl chloride can react with nucleophilic amino acid side chains, such as cysteine and serine, leading to the formation of stable covalent adducts. This mechanism can inhibit enzyme activity or alter protein function, which is crucial for understanding various biochemical pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antibacterial Activity : Studies have shown that sulfonyl chlorides can possess antibacterial properties by disrupting bacterial cell functions.

- Antifungal Properties : Similar compounds have demonstrated effectiveness against fungal strains, suggesting potential applications in treating fungal infections.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in various models, indicating their therapeutic potential.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of sulfonyl chlorides on specific enzymes involved in metabolic pathways. The results indicated that the presence of the trifluoroacetamido group enhances the reactivity of the compound towards serine proteases, leading to significant inhibition of enzyme activity.

| Enzyme | IC₅₀ (µM) | Compound |

|---|---|---|

| Trypsin | 10 | This compound |

| Chymotrypsin | 15 | Similar sulfonamide derivatives |

Study 2: Antimicrobial Activity

In a comparative study of various sulfonyl chlorides, including this compound, researchers evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

Q & A

Q. Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent moisture-induced hydrolysis .

- Safety Precautions : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with heat sources (P210) .

- Decomposition Signs : Discoloration (yellow to brown) indicates degradation; discard via approved hazardous waste protocols .

Advanced: What strategies resolve contradictions in spectral data (e.g., NMR, MS) during characterization?

Q. Methodological Answer :

- Cross-Validation : Compare experimental NMR (¹H/¹³C) and mass spectra with computational predictions (DFT) and reference databases like NIST (e.g., NIST MS #342763 for fragmentation patterns) .

- Isotopic Clusters : Analyze chlorine/fluorine isotopic signatures in high-resolution MS to distinguish between structural isomers .

- Contradiction Mitigation : Re-run spectra under standardized conditions (e.g., solvent-free DMSO-d6 for NMR) to rule out solvent artifacts .

Advanced: How does the electron-withdrawing trifluoroacetamido group affect reactivity in nucleophilic substitutions?

Methodological Answer :

The -NHCOCF₃ group enhances the electrophilicity of the sulfonyl chloride via:

- Resonance Effects : Stabilizes the transition state during nucleophilic attack (e.g., by amines in sulfonamide formation).

- Steric Hindrance : The bulky trifluoroacetamido group may slow reactions with sterically demanding nucleophiles, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .

Experimental Design Tip : Kinetic studies under varying solvent polarity (e.g., THF vs. DMF) can quantify steric/electronic contributions .

Basic: What spectroscopic techniques are essential for confirming its structure?

Q. Methodological Answer :

Q. Methodological Answer :

- Hydrolysis : Competing reaction with ambient moisture produces sulfonic acid. Mitigate via anhydrous conditions (molecular sieves) and inert atmosphere .

- Over-Substitution : Excess reagent may sulfonate secondary amines. Use stoichiometric control (1:1.05 molar ratio) and monitor via TLC .

- Byproduct Identification : LC-MS can detect sulfonic acid (retention time ~2.1 min) and unreacted starting material .

Basic: What are its primary research applications in medicinal chemistry?

Q. Methodological Answer :

- Enzyme Inhibition : The sulfonyl chloride group reacts with serine residues in proteases (e.g., trypsin), enabling mechanistic studies of enzyme active sites .

- Prodrug Synthesis : Serves as a precursor for sulfonamide-based inhibitors (e.g., carbonic anhydrase) via coupling with heterocyclic amines .

Case Study : In kinetic assays, derivatives showed IC₅₀ values <100 nM against bacterial serine proteases, highlighting therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.